2-(Bis(2-chloroethyl)amino)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bis(2-chloroethyl)amino)propionamide is a chemical compound known for its cytotoxic properties. It belongs to the class of nitrogen mustards, which are compounds containing the bis(2-chloroethyl)amino functional group. These compounds have been historically significant in both chemical warfare and chemotherapy due to their ability to alkylate DNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bis(2-chloroethyl)amino)propionamide typically involves the reaction of 2-chloroethylamine with acrylamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reactants: 2-chloroethylamine and acrylamide.
Conditions: The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions. The temperature is maintained at a moderate level to facilitate the reaction without causing decomposition of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully monitored and controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(Bis(2-chloroethyl)amino)propionamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation and Reduction: These reactions require specific oxidizing or reducing agents, such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted amides, while oxidation reactions can produce corresponding oxides.
Scientific Research Applications
2-(Bis(2-chloroethyl)amino)propionamide has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its cytotoxic effects on cells, making it a valuable tool in cancer research.
Medicine: Due to its DNA-alkylating properties, it is explored as a potential chemotherapeutic agent.
Industry: It is used in the production of other chemical compounds and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Bis(2-chloroethyl)amino)propionamide involves the formation of aziridinium ions through intramolecular displacement of the chloride ions by the amine nitrogen. These aziridinium ions then alkylate DNA by attacking the nucleophilic centers on the guanine bases. This results in the formation of interstrand cross-links, which inhibit DNA replication and transcription, leading to cell death.
Comparison with Similar Compounds
2-(Bis(2-chloroethyl)amino)propionamide is similar to other nitrogen mustards, such as:
Cyclophosphamide: Another nitrogen mustard used in chemotherapy.
Chlorambucil: A nitrogen mustard used in the treatment of chronic lymphocytic leukemia.
Melphalan: Used in the treatment of multiple myeloma.
Uniqueness
What sets this compound apart is its specific structure, which allows for unique interactions with DNA and other cellular components. This makes it a valuable compound for targeted research and therapeutic applications.
Properties
CAS No. |
100608-10-4 |
---|---|
Molecular Formula |
C7H14Cl2N2O |
Molecular Weight |
213.10 g/mol |
IUPAC Name |
2-[bis(2-chloroethyl)amino]propanamide |
InChI |
InChI=1S/C7H14Cl2N2O/c1-6(7(10)12)11(4-2-8)5-3-9/h6H,2-5H2,1H3,(H2,10,12) |
InChI Key |
SAARCXMPKFTYFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.